molecular formula C13H21N3O2 B181910 tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate CAS No. 152241-38-8

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Número de catálogo: B181910
Número CAS: 152241-38-8
Peso molecular: 251.32 g/mol
Clave InChI: RXZKCVDQVXZSOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate (CAS 152241-38-8, MFCD00924431) is a piperidine-based chemical building block of interest in medicinal chemistry and drug discovery . The compound features a Boc-protected piperidine scaffold linked to an imidazole heterocycle, a structural motif prevalent in the design of bioactive molecules. As a versatile synthetic intermediate, it is utilized by researchers for the exploration and development of novel therapeutic agents . The imidazole-piperidine structure is a key component in various pharmacological targets, making this compound a valuable reagent for constructing more complex molecules in early-stage research and development. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKCVDQVXZSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Piperidine Protection

The synthesis often begins with protecting the piperidine amine to prevent unwanted side reactions. A common method involves reacting 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in aqueous acetone, yielding N-Boc-4-piperidone. This step achieves a 91% molar yield under optimized conditions (room temperature, 24 hours).

Imidazole Ring Formation

The imidazole moiety is synthesized separately or in situ. The van Leusen method employs TosMIC (tosylmethyl isocyanide) and aldimines, forming 1,4,5-trisubstituted imidazoles via [3+2] cycloaddition. For example, reacting TosMIC with benzaldehyde derivatives under basic conditions generates imidazoles, which are subsequently functionalized.

Coupling Reactions

The final step couples N-Boc-piperidine with the imidazole derivative. A patent describes reacting N-Boc-4-piperidone with 2-(4-aminopiperidyl)nicotinic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), followed by cyclization with nitrene diphenyl phosphoester. Recrystallization from ethyl acetate/methanol yields the target compound at 78%.

Table 1: N-Boc Protection Route Optimization

StepReagents/ConditionsYield (%)
Piperidine ProtectionBoc anhydride, NaHCO₃, acetone91
Imidazole CouplingDEAD, PPh₃, toluene, reflux78

Van Leusen Imidazole Synthesis Approach

The van Leusen method enables one-pot imidazole formation, which is then coupled to piperidine. For instance, reacting TosMIC with aldimines derived from 4-piperidone generates 1,4,5-trisubstituted imidazoles. This method avoids isolating intermediates, achieving 52–69% yields for analogous compounds. However, regioselectivity challenges arise with unsymmetrical ketones, necessitating precise stoichiometry.

Suzuki Cross-Coupling Methodology

Suzuki-Miyaura coupling offers a versatile route. A boronic ester derivative of N-Boc-piperidine (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate) reacts with bromoimidazoles under palladium catalysis. This method achieves near-quantitative yields (99%) in model systems.

Table 2: Suzuki Cross-Coupling Conditions

SubstrateCatalyst SystemSolventYield (%)
4-BromobenzoatePd(dppf)Cl₂, K₂CO₃Dioxane99

Oxidative Condensation Methods

A modular approach oxidizes ketones to α-ketoaldehydes, which condense with aldehydes and ammonia to form imidazoles. Using catalytic HBr (10 mol%) in DMSO/MeOH, acetophenone derivatives are oxidized and condensed with p-tolualdehyde, yielding 2,4,5-trisubstituted imidazoles (69% yield). Adapting this to piperidine systems requires functionalizing the ketone precursor with a Boc-protected amine.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)ComplexityScalability
N-Boc Protection78ModerateHigh
Suzuki Coupling99HighModerate
Oxidative Condensation69LowLow
  • N-Boc Protection : Balances yield and scalability but requires multiple steps.

  • Suzuki Coupling : High yield but costly catalysts limit industrial use.

  • Oxidative Condensation : Simple but lower yields and regioselectivity issues.

Industrial Production Considerations

Scalable synthesis demands continuous flow reactors and automated systems. The N-Boc route is preferred for its robustness, though Suzuki coupling’s efficiency merits catalyst recycling strategies. Solvent selection (e.g., toluene vs. dioxane) impacts environmental and cost metrics, with ethanol-water recrystallization enhancing purity .

Análisis De Reacciones Químicas

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at C4 Key Properties/Hazards Applications
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate N/A* C13H21N3O2 ~275 (estimated) 1H-imidazol-4-yl High hydrogen bonding capacity; moderate solubility Pharmaceutical intermediate, enzyme inhibitors
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C15H23N3O2 277.36 Pyridin-3-yl Not classified under GHS; low acute toxicity Ligand synthesis, metal coordination studies
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate 170364-89-3 C18H24N2O2 300.40 1H-indol-1-yl Acute toxicity (H302), skin irritation (H315) Neurotransmitter analogs, serotonin receptor studies
tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate 205058-11-3 C19H25N3O3 343.43 2-oxo-4-phenyl-2,3-dihydroimidazol Discontinued commercial status; high steric bulk Discontinued (historical use in kinase R&D)
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 889945-69-1 C17H23N3O2 301.38 1H-indazol-3-yl High similarity score (0.58); stable crystalline form Anticancer agents, kinase inhibitors

Structural and Electronic Differences

Heterocyclic Substituents: Imidazole (target compound): Exhibits two nitrogen atoms in a 5-membered ring, enabling dual hydrogen bonding and metal chelation. Pyridine (CAS 1707580-61-7): A 6-membered aromatic ring with one nitrogen, offering weaker basicity but enhanced π-π stacking .

Boc Protection: Universally present, enhancing solubility and preventing undesired reactions at the piperidine nitrogen.

Hazard Profiles

  • The indole derivative (CAS 170364-89-3) poses significant hazards, including acute oral toxicity (H302) and respiratory irritation (H335), likely due to its aromatic amine content .
  • The discontinued 2-oxo-phenylimidazole derivative (CAS 205058-11-3) may have been phased out due to synthesis challenges or toxicity concerns .

Actividad Biológica

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C13_{13}H21_{21}N3_3O2_2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 158654-96-7
  • Purity : ≥95%

The structure comprises a piperidine ring substituted with an imidazole group, which is crucial for its biological activity.

Research indicates that tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate may act through modulation of various biological pathways. Specifically, it has been studied for its role as a potential inhibitor of the NLRP3 inflammasome, a key component in inflammatory responses.

Pharmacological Effects

  • Inflammation Modulation :
    • The compound has shown promise in reducing interleukin (IL)-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
    • In vitro studies demonstrated that certain derivatives could inhibit pyroptosis (a form of programmed cell death associated with inflammation), with one derivative showing an inhibition rate of approximately 39% at a concentration of 10 µM .
  • Antiviral Activity :
    • A related study involving piperidine derivatives indicated antiviral properties against HCoV-229E, suggesting that structural modifications could enhance efficacy against viral infections .
  • Cytotoxicity :
    • The selectivity index (SI) for related compounds was evaluated, with findings indicating a need for further optimization to balance potency and selectivity against cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the imidazole and piperidine moieties can significantly influence the compound's efficacy and safety profile.

CompoundModificationIL-1β Inhibition (%)Pyroptosis Inhibition (%)
OriginalNone19.424.9
Derivative 1Acetamide bridge20.339.2
Derivative 2Opened piperidine ringInactiveInactive

Study on NLRP3 Inhibition

In a study focused on NLRP3 inhibitors, tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate derivatives were synthesized and tested for their ability to inhibit IL-1β release and pyroptosis. Results indicated that specific structural features were essential for maintaining activity, suggesting avenues for further research into more potent analogs .

Antiviral Research

Another study evaluated the antiviral properties of various piperidine derivatives against human coronaviruses. The results revealed that certain modifications could enhance antiviral activity while minimizing cytotoxicity, supporting the idea that tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate could be developed into a therapeutic agent against viral infections .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with piperidine intermediates. For example, tert-butyl-protected piperidine derivatives can react with 1H-imidazol-4-yl groups under controlled conditions (e.g., anhydrous THF, NaH as a base, and inert atmospheres) to form the target compound. Reaction optimization includes adjusting temperature (e.g., room temperature for stability), solvent choice (e.g., THF for solubility), and stoichiometry to maximize yield. Purification often employs silica gel column chromatography to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the tert-butyl group and imidazole ring. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Elemental analysis ensures correct stoichiometry. For crystalline derivatives, X-ray diffraction (using programs like SHELXL) resolves molecular geometry .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer: Use full chemical protective gear (gloves, lab coat, goggles) and respiratory protection (P95 masks for dust control). Work in a fume hood to avoid inhalation. Store at room temperature in airtight containers away from oxidizing agents. Emergency measures include eye rinsing stations and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer: Contradictions in NMR or MS data may arise from impurities, tautomerism (e.g., imidazole proton shifts), or stereochemical variations. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare with computational predictions (DFT calculations) or literature analogs. Repetition under controlled conditions (e.g., dry solvents, degassed systems) minimizes experimental artifacts .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer: Optimize stepwise reactions: (1) Use high-purity starting materials to reduce side products. (2) Employ catalytic agents (e.g., Pd catalysts for coupling reactions). (3) Monitor reaction progress via TLC or in-situ IR spectroscopy. (4) Scale-up purification using flash chromatography or recrystallization. For example, THF/hexane solvent systems can enhance crystallization efficiency .

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer: The tert-butyl moiety enhances lipophilicity, improving membrane permeability in biological assays. However, it may sterically hinder interactions with target proteins. To balance activity, researchers modify the protecting group (e.g., replacing tert-butyl with Boc or Fmoc) or introduce hydrophilic substituents. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) guide further optimization .

Q. What are the challenges in assessing this compound’s biological activity, and how are they addressed?

  • Methodological Answer: Challenges include low aqueous solubility and off-target effects. Preclinical strategies: (1) Use DMSO stock solutions (≤10 mM) for in vitro assays. (2) Perform dose-response curves to identify IC₅₀ values. (3) Validate target engagement via competitive binding assays (e.g., SPR or ITC). For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.